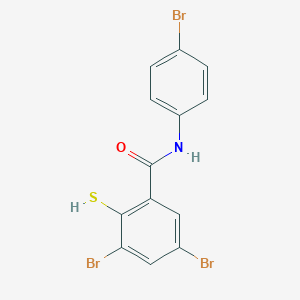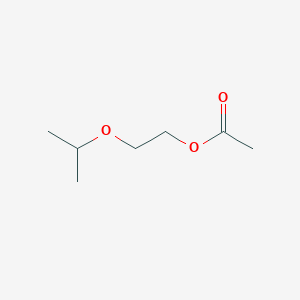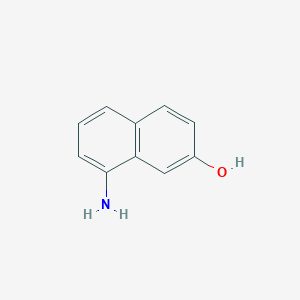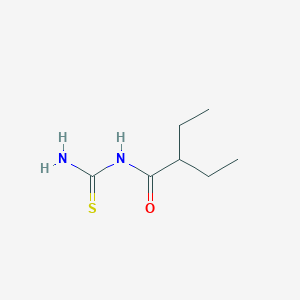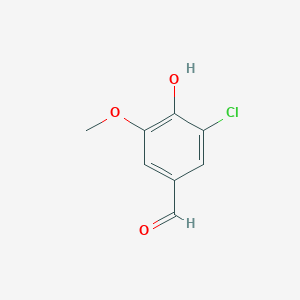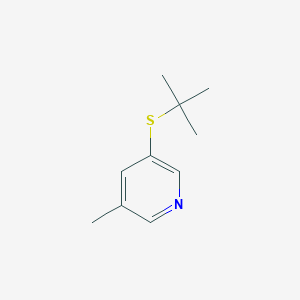
3-Picoline, 5-(tert-butylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Picoline, 5-(tert-butylthio)- is not fully understood. However, it is believed that the compound exerts its biological activity through the interaction with various cellular targets, such as enzymes and receptors. In anticancer activity, it has been suggested that 3-Picoline, 5-(tert-butylthio)- induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Picoline, 5-(tert-butylthio)- has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and fungi. In addition, it has been shown to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)-.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its ease of synthesis. The compound can be synthesized using relatively simple methods and is readily available. In addition, its potential applications in various fields make it a valuable compound for scientific research. However, one of the limitations of using 3-Picoline, 5-(tert-butylthio)- in lab experiments is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers.
Zukünftige Richtungen
There are several future directions for the study of 3-Picoline, 5-(tert-butylthio)-. One potential direction is the further exploration of its anticancer and antifungal properties. In addition, the compound's potential applications in material science and catalysis warrant further investigation. Another direction is the development of derivatives of 3-Picoline, 5-(tert-butylthio)- with improved biological activity and selectivity. Overall, the study of 3-Picoline, 5-(tert-butylthio)- has the potential to lead to the development of new drugs, materials, and catalysts.
Conclusion
In conclusion, 3-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized using various methods and has been shown to possess anticancer and antifungal properties, as well as potential applications in material science and catalysis. However, further studies are needed to fully understand the biochemical and physiological effects of 3-Picoline, 5-(tert-butylthio)- and to develop derivatives with improved biological activity and selectivity.
Synthesemethoden
The synthesis of 3-Picoline, 5-(tert-butylthio)- can be achieved through various methods. One of the most common methods is the reaction between 3-Picoline and tert-butyl thiol in the presence of a catalyst. Another method involves the reaction of 3-Picoline with tert-butyl mercaptan in the presence of a base. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature and pressure.
Wissenschaftliche Forschungsanwendungen
3-Picoline, 5-(tert-butylthio)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-Picoline, 5-(tert-butylthio)- has been shown to possess anticancer and antifungal properties. In material science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 3-Picoline, 5-(tert-butylthio)- has been used as a ligand for transition metal catalysts.
Eigenschaften
CAS-Nummer |
18794-47-3 |
|---|---|
Produktname |
3-Picoline, 5-(tert-butylthio)- |
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
3-tert-butylsulfanyl-5-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-9(7-11-6-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
ASCYFBRLXRDIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=CC(=CN=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



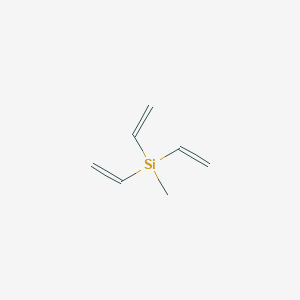
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
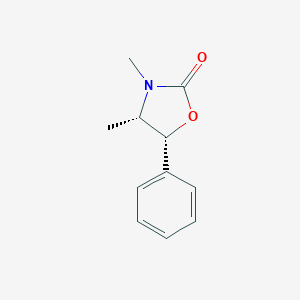
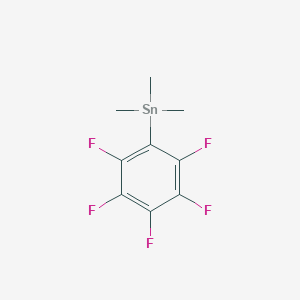
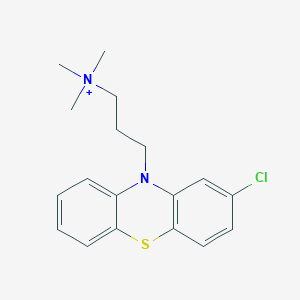
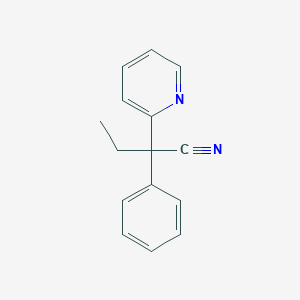
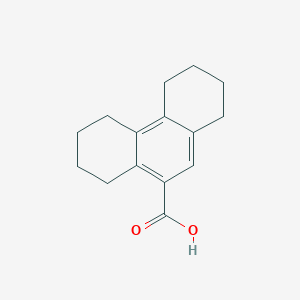
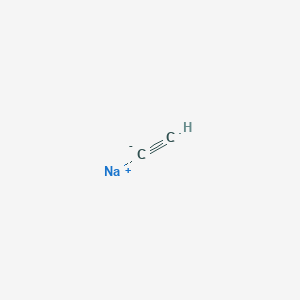
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
